Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine and features both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-ethoxy-4-oxophenyl)acetate.
Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the ethoxy group.
Methyl 2-amino-2-(3-methoxy-4-hydroxyphenyl)acetate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is unique due to the presence of both an ethoxy group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(4-5-8(9)13)10(12)11(14)15-2/h4-6,10,13H,3,12H2,1-2H3 |
InChI Key |
QVHAWLCKZFAKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)OC)N)O |
Origin of Product |
United States |
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